molecular formula C18H19F3N6O2S B2509611 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1014072-32-2

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2509611
CAS No.: 1014072-32-2
M. Wt: 440.45
InChI Key: YBTUCOXPRSRXRG-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS# 1014072-32-2) is a synthetic small molecule with a molecular formula of C18H19F3N6O2S and a molecular weight of 440.4 g/mol . This compound features a hybrid heterocyclic architecture, containing both 1,2,4-triazole and pyrazole rings, a motif of significant interest in medicinal chemistry . The 1,2,4-triazole core is a known bioisostere of pyrimidine bases, which allows such molecules to potentially interfere with nucleic acid replication and cellular proliferation in cancer cells . The specific presence of the 1,2,4-triazole scaffold is associated with a wide range of therapeutic activities, and derivatives of this class have been extensively investigated for their cytotoxic properties against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and leukemia (HL-60) models . The structure also incorporates a trifluoromethylphenyl group, a common pharmacophore known to enhance a compound's metabolic stability, membrane permeability, and binding affinity, thereby significantly increasing its potential bioactivity . This reagent is provided for research purposes to support the discovery and development of novel anticancer agents and to facilitate the study of heterocyclic compound interactions in biological systems. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-4-27-15(11-9-26(2)25-16(11)29-3)23-24-17(27)30-10-14(28)22-13-8-6-5-7-12(13)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTUCOXPRSRXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS No. 1014094-59-7) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S, with a molecular weight of 386.5 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂N₆O₂S
Molecular Weight386.5 g/mol
CAS Number1014094-59-7

Antifungal Activity

The 1,2,4-triazole core present in this compound is recognized for its antifungal properties. Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .

Recent studies have indicated that derivatives of triazoles exhibit broad-spectrum antifungal activity against various pathogenic fungi. For instance, compounds similar to this one have shown effective Minimum Inhibitory Concentrations (MICs) against strains such as Candida albicans and Aspergillus fumigatus. The MIC values can range from excellent (0.06–2 μg/mL) to poor (≥32 μg/mL) depending on structural modifications and substituents .

Anticancer Activity

In addition to antifungal properties, triazole derivatives have been explored for their anticancer potential. Research indicates that compounds containing thioether and triazole functionalities can exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

A detailed evaluation of the compound's anticancer activity could involve:

Cell LineIC50 Value (μM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the lipophilicity and biological efficacy of these compounds. The methoxy group on the pyrazole ring also contributes to increased solubility and bioavailability .

Key findings from SAR studies include:

  • Triazole Ring Modifications: Substituents on the triazole ring can drastically alter antifungal potency.
  • Thioether Linkage: The thioether group enhances interaction with target enzymes.
  • Aromatic Substituents: The presence of aromatic rings increases hydrophobic interactions with fungal membranes.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Triazole Derivatives: A series of synthesized triazole derivatives were tested for antifungal activity against Candida species, revealing that modifications at the 5-position significantly improved efficacy .
  • Cytotoxicity Assessment: Compounds structurally related to our target were assessed for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. The triazole moiety is often linked to antifungal activity, making it a candidate for further development in antifungal therapies. Studies have shown that derivatives of triazole compounds can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and function .

Anticancer Properties

The compound has demonstrated promising anticancer effects in several studies. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival . In vitro studies suggest that it may be effective against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research has shown that it can inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6. This suggests that it may have applications in treating inflammatory diseases . The ability to modulate oxidative stress markers further enhances its therapeutic profile.

Case Studies and Research Findings

  • Antifungal Activity : A study published in a peer-reviewed journal demonstrated that triazole derivatives similar to this compound showed significant antifungal activity against Candida species, with IC50 values indicating effective inhibition at low concentrations .
  • Anticancer Efficacy : In a recent study on breast cancer cell lines, compounds with structural similarities exhibited IC50 values as low as 5.71 µM, indicating strong potential for therapeutic use against resistant cancer types .
  • Inflammation Modulation : Experimental results have confirmed that compounds with the triazole structure can reduce inflammation markers in macrophage models activated by lipopolysaccharide (LPS), showcasing their potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazole-Thio-Acetamide Derivatives

Compound Name/Identifier Triazole Substituents Acetamide-Linked Aryl Group Key Functional Groups
Target Compound 4-Ethyl, 5-(3-methoxy-1-methylpyrazol-4-yl) 2-(Trifluoromethyl)phenyl Trifluoromethyl, methoxy, methylpyrazole
4-Ethyl, 5-(pyridin-4-yl) 3-Fluoro-4-methylphenyl Pyridinyl, fluoro, methyl
4-Allyl, 5-(pyridin-2-yl) 2,6-Dibromo-4-methylphenyl Allyl, dibromo, pyridinyl
4-Amino, 5-(furan-2-yl) Variable aryl groups Amino, furanyl

Structural Implications :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the fluoro/methyl () or dibromo () substituents .

Pharmacological Activity

Table 2: Comparative Bioactivity Profiles

Compound Reported Activity Efficacy (Dose) Reference Compound
Target Compound Hypothesized anti-inflammatory/antiproliferative* N/A (Theoretical) N/A
Anti-exudative (carrageenan-induced edema) 70–85% inhibition at 10 mg/kg Diclofenac sodium (8 mg/kg, 72% inhibition)
Antiproliferative (MCF-7 cells) IC₅₀: 12–45 µM Doxorubicin (IC₅₀: 1.2 µM)
Not reported (structural analog) N/A N/A

Key Findings :

  • The furan-2-yl substituent in derivatives demonstrates potent anti-exudative activity, suggesting that electron-rich heterocycles enhance anti-inflammatory effects . The target compound’s methoxypyrazole may offer similar or improved activity due to its oxygen-based polarity.
  • Antiproliferative activity in is linked to hydroxyacetamide substituents, which the target compound lacks. However, its trifluoromethyl group could compensate by improving cell membrane penetration .

Physicochemical Properties

Table 4: Predicted Properties vs. Analogues

Property Target Compound
Molecular Weight ~448.4 g/mol ~413.4 g/mol 523.2 g/mol
logP (Predicted) 3.8 (High) 2.9 (Moderate) 4.1 (Very high)
Solubility (Water) Low Moderate Very low

Critical Observations :

  • The dibromo substituents in drastically increase molecular weight and lipophilicity, which may limit bioavailability compared to the target compound .

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